![molecular formula C19H16BrFN2O2S B2379474 2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899948-80-2](/img/structure/B2379474.png)
2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Description
2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C19H16BrFN2O2S and its molecular weight is 435.31. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aldose Reductase Inhibitors
Compounds similar to 2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have shown significant activity as aldose reductase inhibitors. These inhibitors are important for controlling complications related to diabetes. In particular, a derivative of this compound demonstrated potent inhibitory activity in vitro and in vivo, making it a candidate for clinical development (Negoro et al., 1998).
Selective COX-2 Inhibitors
Derivatives of the chemical have been synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activity. These studies have led to the identification of compounds with potential as selective COX-2 inhibitors, a critical aspect for anti-inflammatory medications (Singh et al., 2004).
Anticancer Activity
Research on compounds structurally related to 2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine revealed significant anticancer properties. For example, a specific derivative exhibited potent anticancer activity against prostate and breast cancer cells, indicating potential for further exploration as a cancer therapeutic agent (Seo et al., 2019).
Antimicrobial Activity
Other research has focused on the antimicrobial properties of related compounds. These studies have led to the synthesis of new heterocycles based on similar molecular structures that demonstrated promising antimicrobial activities, expanding the potential applications of these compounds in combating various microbial infections (El‐Emary et al., 2002).
Synthesis and Crystal Structures
Further research has been conducted on the synthesis and crystal structures of compounds related to 2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. Understanding the crystal structures of these compounds can provide insights into their stability and reactivity, which is crucial for their potential applications in pharmaceuticals and other fields (Loh et al., 2013).
properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O2S/c20-15-5-9-17(10-6-15)26(24,25)23-13-12-22-11-1-2-18(22)19(23)14-3-7-16(21)8-4-14/h1-11,19H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFCASXBBPYYCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
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